molecular formula C18H20FN5O4 B10761543 Gemifloxacin, (S)- CAS No. 765900-93-4

Gemifloxacin, (S)-

Cat. No.: B10761543
CAS No.: 765900-93-4
M. Wt: 389.4 g/mol
InChI Key: ZRCVYEYHRGVLOC-NOTZLVJDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gemifloxacin involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:

    Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.

    Introduction of Fluorine: Fluorine is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.

    Addition of Side Chains: Various side chains are added to the quinolone core to improve pharmacokinetic properties and target specificity.

Industrial Production Methods: Industrial production of Gemifloxacin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: Gemifloxacin can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the quinolone structure.

    Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of Gemifloxacin with modified functional groups, which can alter its antibacterial activity and pharmacokinetic properties .

Scientific Research Applications

Gemifloxacin has a wide range of applications in scientific research:

Properties

CAS No.

765900-93-4

Molecular Formula

C18H20FN5O4

Molecular Weight

389.4 g/mol

IUPAC Name

7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1

InChI Key

ZRCVYEYHRGVLOC-NOTZLVJDSA-N

Isomeric SMILES

CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

solubility

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0).

Origin of Product

United States

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